

Orthogonal Control of Neuronal Activity: A Comparative Guide to PSEM/PSAM Pairs

Author: BenchChem Technical Support Team. **Date:** May 2026

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The ability to selectively activate or inhibit specific neuronal populations with temporal precision is a cornerstone of modern neuroscience research. Chemogenetic tools, particularly the Pharmacologically Selective Actuator Module (PSAM) and Pharmacologically Selective Effector Molecule (PSEM) system, offer a powerful approach for achieving this control. This guide provides a comparative overview of different PSEM/PSAM pairs, presenting key performance data, detailed experimental protocols, and visual workflows to aid researchers in selecting and implementing the optimal system for their experimental needs.

The PSEM/PSAM system is built on a modular design. PSAMs are chimeric ligand-gated ion channels composed of a mutated ligand-binding domain from the $\alpha 7$ nicotinic acetylcholine receptor (nAChR) fused to the ion pore domain of another receptor, such as the serotonin type 3 (5-HT3) receptor or the glycine receptor (GlyR).[1] These mutations render the PSAM insensitive to endogenous ligands like acetylcholine but highly responsive to specific, otherwise inert, synthetic ligands—the PSEMs.[1][2] The functional outcome of PSAM activation is determined by the ion permeability of its pore domain: cation-selective pores (e.g., from 5-HT3 receptors) lead to neuronal depolarization and activation, while anion-selective pores (e.g., from GlyR) cause hyperpolarization or shunting inhibition, leading to neuronal silencing. A key advantage of this system is the potential for orthogonal control, where multiple, distinct

PSEM/PSAM pairs can be expressed in different neuronal populations within the same animal, allowing for independent manipulation of their activity.[2][3]

Comparative Performance of PSEM/PSAM Pairs

The continuous development of the PSEM/PSAM system has yielded several generations of these tools, from early examples to more recent "ultrapotent" versions with significantly enhanced potency. The choice of a specific pair depends on the desired effect (activation or inhibition), the required potency, and the experimental context. The following table summarizes quantitative data for some of the most commonly used PSEM/PSAM pairs.

PSEM/PSAM Pair	Type	PSEM	PSAM	Potency (EC50/Ki)	In Vivo Dose (mouse)	Key Characteristics
Activating Pairs						
PSEM ^{22S} / PSAMQ79 G,Q139G-5HT3HC	Neuronal Activation	PSEM ^{22S}	α7Q79G,Q139G-5HT3	Micromolar range	Not specified	One of the earlier activating pairs, demonstrates the feasibility of orthogonal control with inhibitory pairs.[3]
uPSEM ⁷⁹² / PSAM ^{4-5H} T3	Neuronal Activation	uPSEM ⁷⁹²	α7L131G, Q139L,Y217F-5HT3	Ki < 10 nM[4]	Not specified	Ultrapotent activating pair with high selectivity. [4]
uPSEM ⁸¹⁷ / PSAM ^{4-5H} T3	Neuronal Activation	uPSEM ⁸¹⁷	α7L131G, Q139L,Y217F-5HT3	EC ₅₀ = 0.5 nM	Not specified	Highly potent and selective activating pair.
Inhibitory Pairs						
PSEM ^{89S} / PSAML141 F,Y115F-GlyR	Neuronal Silencing	PSEM ^{89S}	α7L141F,Y115F-GlyR	Micromolar range	10 mg/kg	An effective neuronal silencing

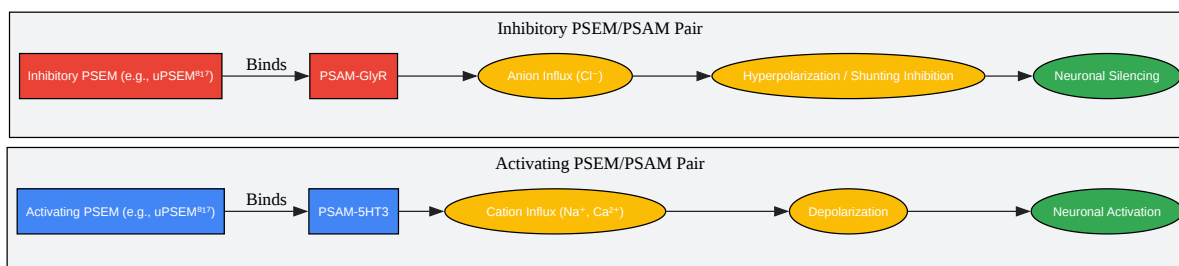
						system demonstrated to be orthogonal to the PSEM ^{22S} activating pair.[3]
Varenicline / PSAM ⁴ -GlyR	Neuronal Silencing	Varenicline	α7L131G, Q139L,Y217F-GlyR	Not specified	Lowest effective dose: 0.1 mg/kg[2]	Utilizes a clinically approved drug as the PSEM.[5]
uPSEM ⁷⁹² / PSAM ⁴ -GlyR	Neuronal Silencing	uPSEM ⁷⁹²	α7L131G, Q139L,Y217F-GlyR	Ki = 0.7 nM[4]	Not specified	Ultrapotent inhibitory pair with high selectivity over endogenous receptors. [4]
uPSEM ⁸¹⁷ / PSAM ⁴ -GlyR	Neuronal Silencing	uPSEM ⁸¹⁷	α7L131G, Q139L,Y217F-GlyR	EC ₅₀ = 0.3 nM, Ki = 0.15 nM[6]	Lowest effective dose: 0.1 mg/kg	One of the most potent inhibitory pairs, brain-penetrant, and suitable for in vivo studies in rodents and

primates.

[\[1\]](#)[\[6\]](#)

Signaling Pathways and Experimental Workflow

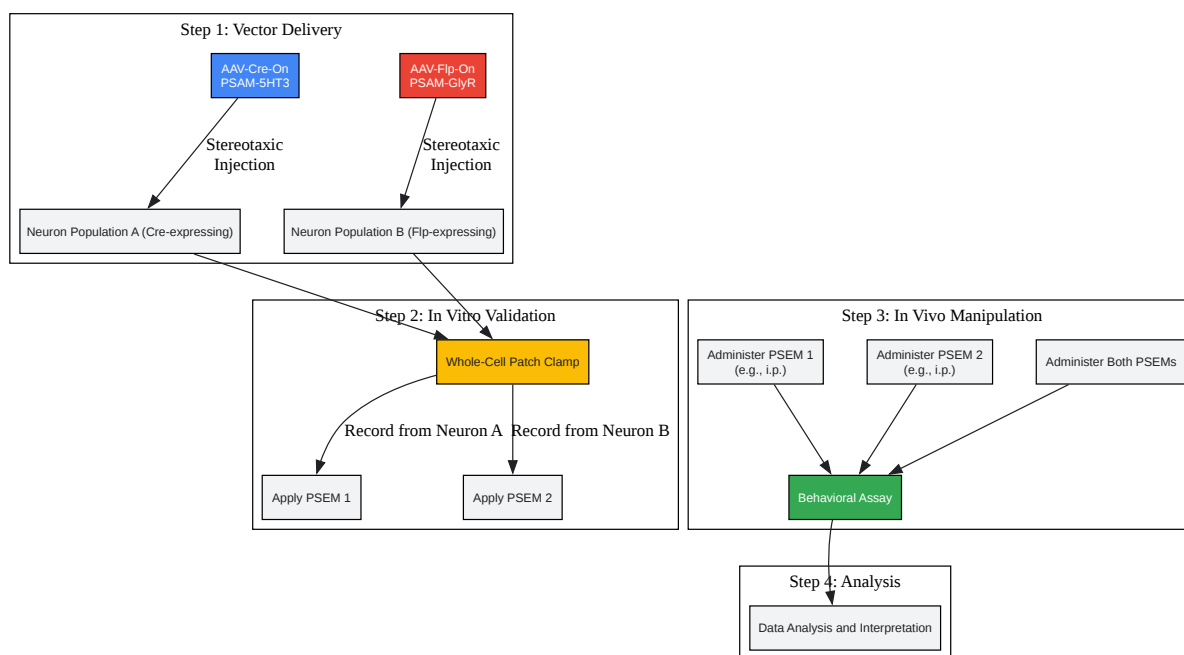
The signaling mechanism of PSEM/PSAM systems is direct and rapid, relying on the influx of ions through the engineered channel pore. This contrasts with other chemogenetic systems like DREADDs, which involve G-protein coupled signaling cascades.[\[5\]](#)



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PSEM/PSAM Signaling Pathways

A typical experimental workflow to validate the orthogonal control of two distinct neuronal populations involves several key steps, from viral vector delivery to behavioral analysis.



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Experimental Workflow for Orthogonal Control

Detailed Experimental Protocols

The following are generalized protocols for key experiments. Specific parameters should be optimized for the particular experimental setup.

Protocol 1: Viral Vector-Mediated Expression of PSAMs

This protocol describes the *in vivo* delivery of adeno-associated viral (AAV) vectors for Cre-dependent expression of a PSAM.

- **Vector Preparation:** Obtain or produce high-titer AAV vectors carrying the PSAM construct under a Cre-dependent promoter (e.g., AAV-hSyn-DIO-PSAM-mCherry). A typical titer for *in vivo* injection is $>10^{12}$ viral genomes/mL.[7]
- **Animal Surgery:** Anesthetize the mouse using a standard procedure (e.g., isoflurane inhalation or ketamine/xylazine injection). Secure the animal in a stereotaxic frame.
- **Craniotomy:** Shave the scalp and sterilize the area. Make a small incision to expose the skull. Use a dental drill to create a small burr hole over the target brain region.
- **Virus Injection:** Load a glass micropipette with the AAV solution. Lower the pipette to the target coordinates and slowly inject the virus (e.g., 500 nL at 100 nL/min).[8]
- **Post-Injection:** Leave the pipette in place for 5-10 minutes to allow for diffusion before slowly retracting it. Suture the incision and provide post-operative care.
- **Expression Period:** Allow 3-4 weeks for robust expression of the PSAM construct before subsequent experiments.

Protocol 2: In Vitro Characterization using Whole-Cell Patch-Clamp Electrophysiology

This protocol details the electrophysiological validation of PSAM function in acute brain slices.

- **Slice Preparation:** Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated slicing solution. Rapidly dissect the brain and prepare acute coronal or sagittal slices (250-300 μm) of the target region using a vibratome.

- **Recording Setup:** Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated artificial cerebrospinal fluid (aCSF) at a rate of 1.5-2 mL/min.[9]
- **Cell Identification:** Identify PSAM-expressing neurons using a fluorescent marker (e.g., mCherry) under epifluorescence.
- **Patching:** Using a micromanipulator, approach a target neuron with a glass pipette (3-7 M Ω resistance) filled with an appropriate internal solution.[10] Establish a gigaohm seal and then rupture the membrane to achieve the whole-cell configuration.[11]
- **Data Acquisition:** In voltage-clamp mode, record baseline currents. In current-clamp mode, measure the resting membrane potential and firing properties in response to current injections.
- **PSEM Application:** Bath-apply the PSEM at a known concentration. For activating PSAMs, observe for an inward current and depolarization. For inhibitory PSAMs, look for an outward current (depending on the holding potential and chloride reversal) and a decrease in input resistance.[12][13] Wash out the PSEM to confirm the reversibility of the effect.

Protocol 3: In Vivo Administration of PSEMs

This protocol outlines the systemic delivery of PSEMs for behavioral experiments.

- **PSEM Solution Preparation:** Dissolve the PSEM in a suitable vehicle. For example, uPSEM⁸¹⁷ tartrate can be dissolved in sterile saline. The final concentration should be calculated based on the desired dose and the animal's weight.
- **Administration Route:** PSEMs can be administered via various routes, including intraperitoneal (i.p.) injection, subcutaneous (s.c.) injection, or oral gavage.[14][15] For i.p. injection, restrain the mouse and inject into the lower abdominal quadrant.
- **Dosing:** The optimal dose should be determined empirically. For uPSEM⁸¹⁷, a dose of 0.1 mg/kg has been shown to be effective in mice.
- **Time Course:** The onset of action for PSEMs is typically within minutes, and the effects can last for several hours. The precise time course should be characterized for the specific

PSEM and experimental paradigm.

Conclusion

The PSEM/PSAM system provides a versatile and powerful platform for the orthogonal control of neuronal activity. The development of ultrapotent PSEMs has significantly enhanced the utility of this system, allowing for robust and specific neuronal manipulation at low nanomolar concentrations. By carefully selecting the appropriate PSEM/PSAM pair and following rigorous experimental protocols, researchers can effectively dissect the causal role of specific neural circuits in a wide range of physiological and behavioral processes. This guide serves as a foundational resource to facilitate the successful implementation of this advanced chemogenetic technology.

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- To cite this document: BenchChem. [Orthogonal Control of Neuronal Activity: A Comparative Guide to PSEM/PSAM Pairs]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs\]](https://www.benchchem.com/product/b2683660/docs#orthogonal-control-of-neuronal-activity-a-comparative-guide-to-psem-psam-pairs)

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